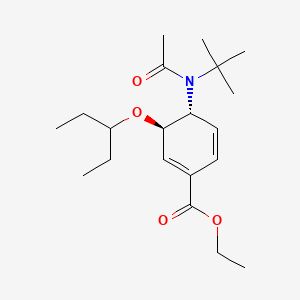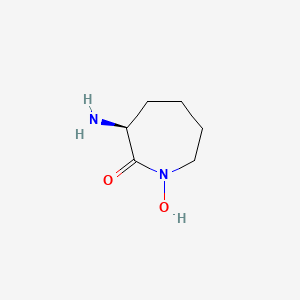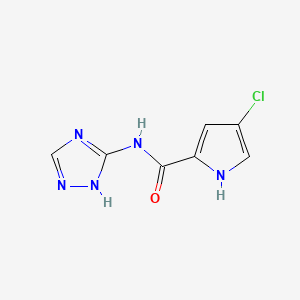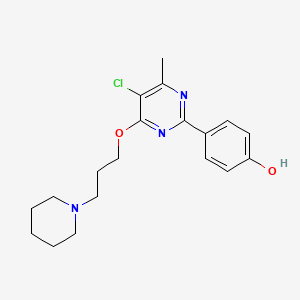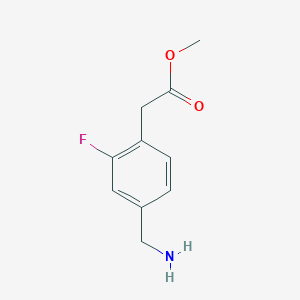![molecular formula C24H21FN4O3 B14897384 N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)
N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpropan-2-yl group, and a dihydroquinoxaline carboxamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and phenylpropan-2-yl intermediates, followed by their coupling with the dihydroquinoxaline carboxamide moiety under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It can be utilized in the development of new materials and chemical products with specific properties.
作用机制
The mechanism of action of (S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help optimize its efficacy and safety.
相似化合物的比较
Similar Compounds
®-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: The enantiomer of the compound with similar structural features but different stereochemistry.
N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: A compound with a similar structure but lacking the (S)-configuration.
Uniqueness
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H21FN4O3 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-(3-fluoroanilino)-1-oxo-3-phenylpropan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C24H21FN4O3/c25-17-9-6-10-18(14-17)26-23(31)20(13-16-7-2-1-3-8-16)28-24(32)29-15-22(30)27-19-11-4-5-12-21(19)29/h1-12,14,20H,13,15H2,(H,26,31)(H,27,30)(H,28,32)/t20-/m0/s1 |
InChI 键 |
KQRDEXHYAJAMFD-FQEVSTJZSA-N |
手性 SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
规范 SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
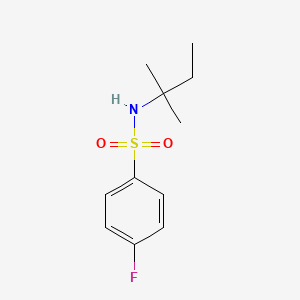
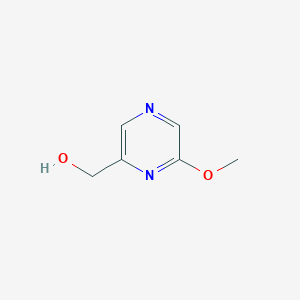
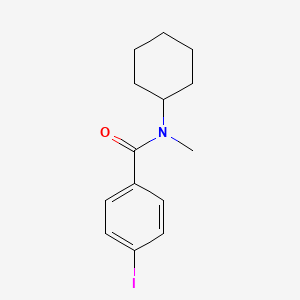
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
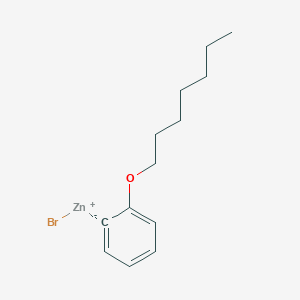
![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)
